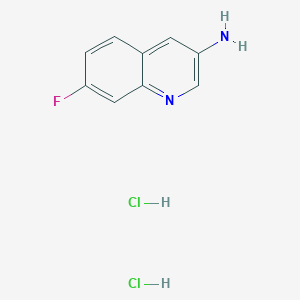

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Overview

Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, commonly referred to as 5-chloro-2-TFEB, is an organic compound with a wide range of applications in the field of scientific research. It has been used in various studies for its ability to act as a catalyst, a reagent, and a ligand. 5-chloro-2-TFEB can also be used for its biocompatibility and its ability to facilitate the synthesis of a variety of compounds.

Scientific Research Applications

Ion Channel Research

This compound is utilized in the study of ion channels, particularly as a non-selective inhibitor of the human voltage-gated proton channel (H V 1). It has been found to inhibit the proliferation of lymphocytes, which requires the functioning of the K V 1.3 channel. This makes it valuable for understanding the role of these channels in physiological responses .

Selectivity Screening

In the context of selectivity screening, the compound has been tested on various ion channels, including hK V 1.1, hK V 1.4-IR, hK V 1.5, hK V 10.1, hK V 11.1, hK Ca 3.1, hNa V 1.4, and hNa V 1.5. The comprehensive data suggest that it should be considered a non-selective inhibitor, which is important for experiments aiming to elucidate the significance of these channels .

Antifungal Activity

While not directly related to 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, related compounds have been synthesized and evaluated for their antifungal activity. This suggests potential applications in developing antifungal agents or studying fungal biology .

Biological Assays

Due to its inhibitory effects on ion channels, this compound can be used in functional biological assays. It can help in determining the physiological or pathophysiological responses in vitro and in vivo, which is crucial for biomedical research .

Drug Development

The compound’s properties make it a candidate for drug development, especially in designing drugs that target ion channels. Its non-selective inhibition could be leveraged to modulate multiple channels simultaneously, which may be beneficial in certain therapeutic contexts .

Chemical Synthesis

In chemical synthesis, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure and functional groups make it suitable for further chemical modifications .

properties

IUPAC Name |

5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMJKMPOLTZCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)